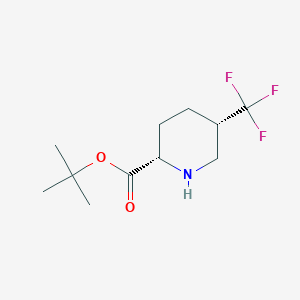
Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as TFP, is a piperidine derivative that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In
Wirkmechanismus
The mechanism of action of Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that reduces neuronal excitability. This may explain the anxiolytic and anticonvulsant properties of this compound. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter activity, this compound has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its analgesic properties. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This may contribute to this compound's potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate has a number of advantages for use in lab experiments. It is relatively easy to synthesize, has a high yield, and is relatively inexpensive. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. However, there are also some limitations to the use of this compound in lab experiments. It has been found to be relatively unstable in solution, which may limit its use in some experiments. Additionally, this compound has a relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate. One area of interest is the development of this compound as a drug candidate for the treatment of Alzheimer's disease. Additional studies will be needed to determine the efficacy and safety of this compound in humans. Another area of interest is the development of this compound as a potential analgesic, as it has been shown to have promising results in animal models. Additionally, further studies will be needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agrochemicals.
Synthesemethoden
The synthesis of Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate involves the reaction of (S)-piperidine-2-carboxylic acid with trifluoromethyl iodide in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is carried out at room temperature. The resulting product is then treated with tert-butyl chloroformate to obtain this compound. This method has been widely used in the synthesis of this compound due to its simplicity, high yield, and low cost.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. Additionally, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This makes this compound a potential candidate for the treatment of Alzheimer's disease, as acetylcholine levels are known to be reduced in patients with this condition.
Eigenschaften
IUPAC Name |
tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)8-5-4-7(6-15-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMDNQBNKNCBKE-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](CN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2667458.png)

![ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2667463.png)
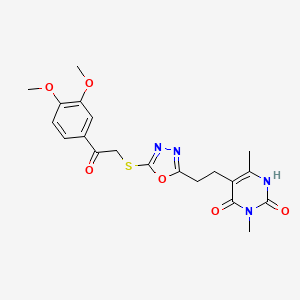
![3-amino-4-(furan-2-yl)-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2667467.png)
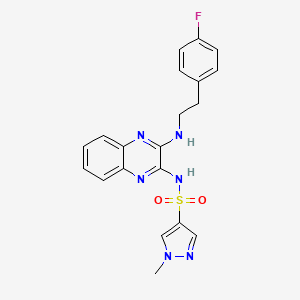
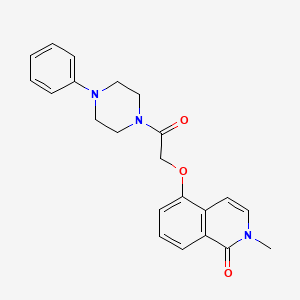
![Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2667471.png)
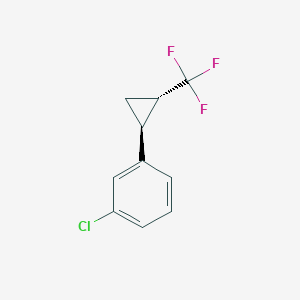
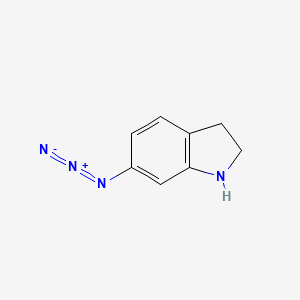
![N,N-Dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)
![6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2667478.png)
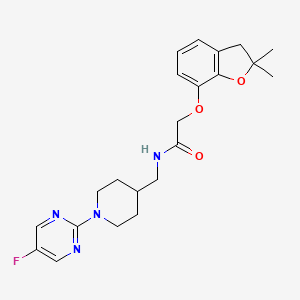
![(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2667481.png)